Cas no 164352-82-3 (4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol)

4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-butyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
- EN300-782183
- SCHEMBL8626508
- UIKVVVZODNBFSP-UHFFFAOYSA-N
- 164352-82-3
- 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
-
- Inchi: 1S/C7H10F3N3S/c1-2-3-4-13-5(7(8,9)10)11-12-6(13)14/h2-4H2,1H3,(H,12,14)
- InChI Key: UIKVVVZODNBFSP-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(F)(F)F)N1CCCC
Computed Properties
- Exact Mass: 225.05475299g/mol
- Monoisotopic Mass: 225.05475299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.7Ų
- XLogP3: 2.3
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782183-0.25g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
Enamine | EN300-782183-1.0g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
Enamine | EN300-782183-0.05g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
Enamine | EN300-782183-2.5g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
Enamine | EN300-782183-0.1g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
Enamine | EN300-782183-5.0g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
Enamine | EN300-782183-10.0g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 10.0g |
$3191.0 | 2024-05-22 | |
Enamine | EN300-782183-0.5g |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-82-3 | 95% | 0.5g |
$713.0 | 2024-05-22 |
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Recent Advances in the Study of 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 164352-82-3) and Its Applications in Chemical Biology and Medicine
The compound 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 164352-82-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the versatility of 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a scaffold for designing novel bioactive molecules. The presence of the trifluoromethyl group and the thiol functionality in its structure makes it a promising candidate for modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.
In terms of synthetic approaches, researchers have developed more efficient methods for producing 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with higher yields and purity. A recent publication in Organic Process Research & Development (2024) described a novel one-pot synthesis method that reduces production costs while maintaining excellent scalability, which could facilitate its broader use in pharmaceutical development.
The compound's mechanism of action has been the subject of several investigations. Molecular docking studies have revealed that 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can interact with specific binding pockets in target proteins, particularly those containing cysteine residues, due to its reactive thiol group. This property has been exploited in the design of covalent inhibitors for various disease targets, as reported in a 2024 Nature Chemical Biology paper.
From a pharmaceutical perspective, researchers have been exploring the drug-like properties of this compound and its derivatives. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound shows favorable pharmacokinetic profiles, with good membrane permeability and moderate metabolic stability. These findings, published in the European Journal of Pharmaceutical Sciences (2023), suggest that it could serve as a promising lead compound for further optimization.
In the context of specific therapeutic applications, several research groups have reported promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that analogs of 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activity against drug-resistant bacterial strains, including MRSA. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry (2023) showed potent inhibition of carbonic anhydrase isoforms, suggesting potential applications in glaucoma and cancer treatment.
Looking forward, the research community continues to explore new directions for this compound. Current investigations include its potential use in targeted protein degradation strategies, as a warhead in PROTAC (Proteolysis Targeting Chimera) design, and as a building block for developing novel radiopharmaceuticals. These emerging applications highlight the compound's versatility and the growing interest in its potential across multiple therapeutic areas.
In conclusion, 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 164352-82-3) represents a valuable scaffold in medicinal chemistry with diverse applications. The recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its importance in current drug discovery efforts. As research continues to uncover new aspects of its biological activity and applications, this compound is likely to remain a focus of innovation in chemical biology and pharmaceutical development.
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